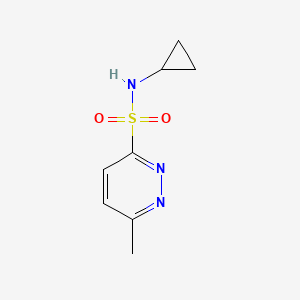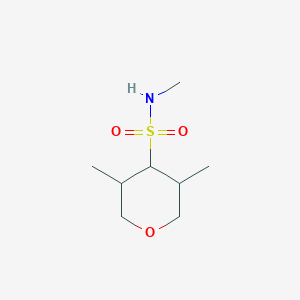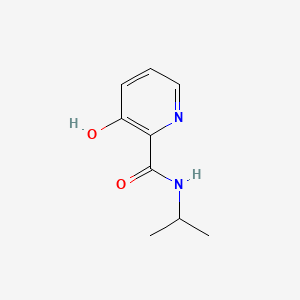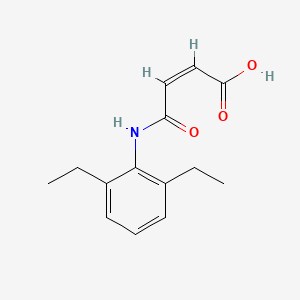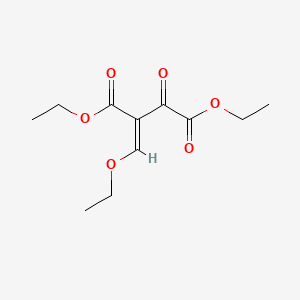
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine is a heterocyclic compound that features both pyridine and oxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized through the reaction of an α-haloketone with an amide in the presence of a base. The resulting oxazole derivative is then coupled with a chlorinated pyridine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease processes.
類似化合物との比較
Similar Compounds
- 2,3-Dichloro-5-(5-methyl-1,3-oxazol-2-yl)pyridine
- 2,3-Dichloro-5-(5-phenyl-1,3-oxazol-2-yl)pyridine
- 2,3-Dichloro-5-(5-isopropyl-1,3-oxazol-2-yl)pyridine
Uniqueness
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine is unique due to the presence of both chlorine atoms on the pyridine ring and the ethyl group on the oxazole ring. This specific substitution pattern can influence its reactivity and the types of interactions it can participate in, making it distinct from other similar compounds.
特性
CAS番号 |
898228-70-1 |
|---|---|
分子式 |
C10H8Cl2N2O |
分子量 |
243.09 g/mol |
IUPAC名 |
2-(5,6-dichloropyridin-3-yl)-5-ethyl-1,3-oxazole |
InChI |
InChI=1S/C10H8Cl2N2O/c1-2-7-5-14-10(15-7)6-3-8(11)9(12)13-4-6/h3-5H,2H2,1H3 |
InChIキー |
KBDXVCYCTIKOLI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(O1)C2=CC(=C(N=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


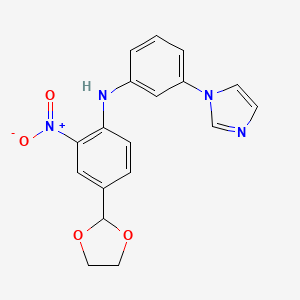

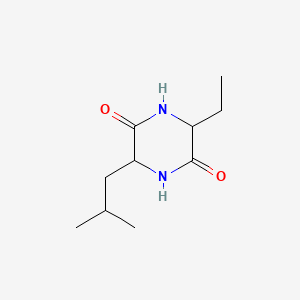
![Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]-](/img/structure/B13948134.png)
![2-[(3-Chloro-4-ethoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13948137.png)
